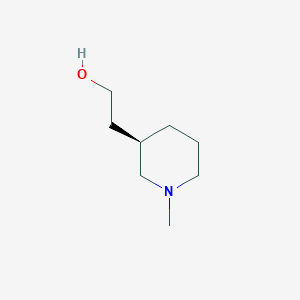(R)-2-(1-methylpiperidin-3-yl)ethan-1-ol
CAS No.:
Cat. No.: VC13621306
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H17NO |
|---|---|
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | 2-[(3R)-1-methylpiperidin-3-yl]ethanol |
| Standard InChI | InChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3/t8-/m1/s1 |
| Standard InChI Key | PLZATTBQOOIXMS-MRVPVSSYSA-N |
| Isomeric SMILES | CN1CCC[C@@H](C1)CCO |
| SMILES | CN1CCCC(C1)CCO |
| Canonical SMILES | CN1CCCC(C1)CCO |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
(R)-2-(1-Methylpiperidin-3-yl)ethan-1-ol (C₈H₁₇NO, MW 143.23 g/mol) features a piperidine core—a saturated heterocycle with five carbon atoms and one nitrogen atom. The nitrogen is substituted with a methyl group, while the 3-position of the ring is bonded to a two-carbon ethanol chain terminating in a hydroxyl group . The stereocenter at the ethanol-bearing carbon confers enantiomeric specificity, critical for interactions with biological targets .
Key Structural Features:
-
Piperidine Ring: Contributes rigidity and basicity (pKa ~11 for analogous piperidines) .
-
Methyl Group: Enhances lipophilicity and modulates steric interactions.
-
Hydroxyl Group: Enables hydrogen bonding and derivatization (e.g., esterification, glycosylation) .
Physicochemical Properties
While experimental data on solubility and melting/boiling points remain limited, computational models predict:
-
LogP: ~0.5 (moderate lipophilicity suitable for blood-brain barrier penetration) .
-
Hydrogen Bond Donors/Acceptors: 1 donor (-OH), 2 acceptors (N, -OH) .
Synthesis and Enantioselective Preparation
Organometallic Approaches
Piperidine synthesis via organozinc intermediates has been demonstrated for structurally related compounds. For example, β-aminoalkyl zinc iodides react with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis to form 5-methylene piperidines, which are hydrogenated to yield methyl-substituted derivatives . Applied to (R)-2-(1-methylpiperidin-3-yl)ethan-1-ol, this method could involve:
-
Allylic Amination: Introduction of the ethanol side chain via palladium-catalyzed coupling.
-
Stereoselective Hydrogenation: Using chiral catalysts (e.g., Ru-BINAP) to secure the R-configuration .
Reductive Cyclization
Reductive cyclization of 6-oxoamino acid derivatives offers an alternative route. For instance, L-serine-derived organozinc reagents undergo conjugate addition to enones, followed by imine formation and stereoselective reduction to yield 2,6-disubstituted piperidines . Adapting this strategy could involve:
-
Substrate Design: Incorporating a methyl group at the nitrogen during imine formation.
-
Cyclization Conditions: Sodium cyanoborohydride for reductive amination .
Comparative Synthesis Routes
| Method | Key Steps | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Organometallic | Copper catalysis, hydrogenation | 55–85 | High (dr > 4:1) |
| Reductive Cyclization | Imine reduction, cyclization | 60–79 | Moderate (dr ~3:2) |
Structural Analogs and Comparative Analysis
Piperidine-Based Analogs
Pyridine Derivatives
(1R)-1-(Pyridin-2-yl)ethan-1-ol (CAS 27911-63-3) replaces the piperidine ring with an aromatic pyridine, increasing planarity and π-π stacking potential . This analog shows enhanced binding to nicotinic acetylcholine receptors but reduced blood-brain barrier permeability compared to the target compound .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s chiral purity and functional groups make it a precursor for:
-
Antipsychotics: Via N-alkylation to form quaternary ammonium salts.
-
Analgesics: Through esterification with NSAID moieties (e.g., ibuprofen) .
Catalysis and Material Science
Piperidine alcohols serve as ligands in asymmetric catalysis. For example, Ru complexes of similar compounds catalyze ketone hydrogenation with >99% enantiomeric excess .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume